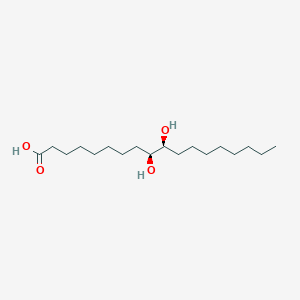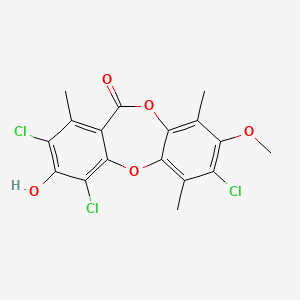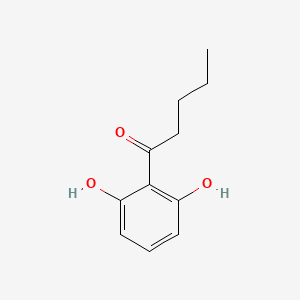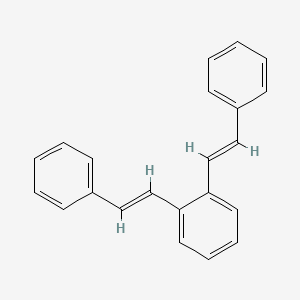
Istamycin AP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Istamycin AP is an amino sugar.
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Therapy in Aplastic Anemia
Istamycin AP, through its active component rapamycin, is utilized in immunosuppressive therapy (IST) for aplastic anemia (AA). Rapamycin, as an mTOR inhibitor, has shown effectiveness in immunosuppression by inhibiting cytotoxic T lymphocyte activation, regulating T helper lymphocyte differentiation, promoting regulatory T lymphocyte proliferation, and inhibiting dendritic cell maturation and mobilization. This highlights rapamycin's potential in treating AA and opens avenues for further research in therapeutic strategies for this condition (Sun, 2018).
Antibiotic Production in Microbial Ecology
In the field of microbial ecology, research has shown that the marine bacterium Streptomyces tenjimariensis produces istamycin A and B under specific laboratory conditions. These compounds, including istamycin AP, presumably play an ecological role in natural environments. Studies involving marine microbial competition experiments indicated that certain bacterial species can induce istamycin production in S. tenjimariensis, suggesting that marine bacterial metabolites like istamycin serve a role in countering competitive species (Slattery, Rajbhandari, & Wesson, 2001).
Cancer Research and mTOR Inhibition
Istamycin AP's active component, rapamycin, plays a significant role in cancer research due to its function as an mTOR inhibitor. Research indicates that rapamycin impairs the assembly of mTORC2, a key regulator of cell survival, and reduces the levels of mTORC2 in many cell types. This mechanism suggests that rapamycin can be used to inhibit Akt/PKB signaling in certain cell types, providing a new perspective on its application in cancer therapy (Sarbassov et al., 2006).
Immunological Research
Rapamycin, a key component of istamycin AP, has been shown to selectively expand CD4+CD25+FoxP3+ regulatory T cells in vitro. These expanded cells can suppress the proliferation of syngeneic T cells and prevent allograft rejection in vivo. This discovery opens up new possibilities for using rapamycin in immunological research and therapy, particularly in conditions related to T-cell-mediated diseases (Battaglia, Stabilini, & Roncarolo, 2005).
Eigenschaften
Produktname |
Istamycin AP |
|---|---|
Molekularformel |
C13H28N4O4 |
Molekulargewicht |
304.39 g/mol |
IUPAC-Name |
(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-(methylamino)cyclohexane-1,3-diol |
InChI |
InChI=1S/C13H28N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h6-13,17-19H,2-5,14-16H2,1H3/t6-,7+,8-,9+,10-,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
CPVYVUXPFHPEFB-LJKYVLQWSA-N |
Isomerische SMILES |
CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)O |
Kanonische SMILES |
CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)
![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)

![(1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol](/img/structure/B1252950.png)
![8-Chloro-10-[3-(dimethylamino)-2-hydroxypropyl]phenothiazine-2,3-dione](/img/structure/B1252951.png)




![2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one](/img/structure/B1252962.png)
![7-methoxy-8-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one](/img/structure/B1252963.png)